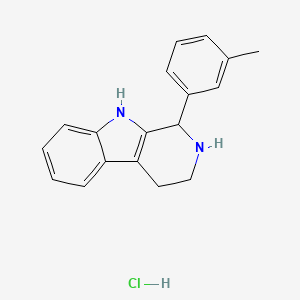

1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Vue d'ensemble

Description

This compound is a derivative of beta-carboline, which is a type of indole alkaloid. Beta-carbolines are found in a variety of plants and can have psychoactive effects .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Transaminases capable of carrying out chiral selective transamination have been used in the synthesis of similar compounds .Applications De Recherche Scientifique

The Pictet-Spengler reaction is a crucial synthetic method for preparing polysubstituted optically active tetrahydro-β-carboline derivatives, which are common motifs in indole-based alkaloids and several marketed drugs. This reaction facilitates the stereoselective synthesis of tetrahydro-β-carboline scaffolds, which are integral to the structural framework of various pharmacologically active compounds. The review highlights different strategies for synthesizing tetrahydro-β-carboline, both in solid and solution phases, over the last two decades. These methodologies have significantly contributed to the status of tetrahydro-β-carboline scaffolds in drug discovery, demonstrating their vast potential in medicinal chemistry (Rao et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds such as bevantolol have been shown to targetbeta-1 adrenoceptors . These receptors play a crucial role in the regulation of heart function.

Mode of Action

Compounds with similar structures, like bevantolol, have been shown to exhibit bothagonist and antagonist effects on alpha-receptors , in addition to antagonist activity at beta-1 receptors . This means that they can both stimulate and inhibit these receptors, leading to changes in cellular activity.

Biochemical Pathways

Related compounds have been shown to interfere with thenorepinephrine-dopamine reuptake system , inhibiting the reuptake of these neurotransmitters and thereby increasing their concentration in the synaptic cleft .

Pharmacokinetics

Similar compounds like 3-methylmethcathinone have an oral bioavailability of5%-9% The protein binding is low, and the elimination half-life is approximately 50 minutes .

Result of Action

Related compounds have been shown to have more pronounceddopaminergic activity relative to serotonergic activity , which could lead to increased dopamine levels in the brain and potentially result in stimulant-like effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2.ClH/c1-12-5-4-6-13(11-12)17-18-15(9-10-19-17)14-7-2-3-8-16(14)20-18;/h2-8,11,17,19-20H,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIMOPLMYSMXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C3=C(CCN2)C4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956366 | |

| Record name | 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3489-13-2 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-tolyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

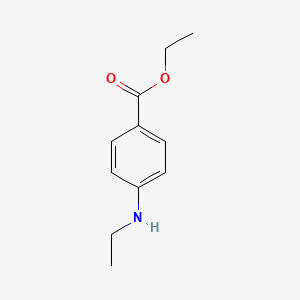

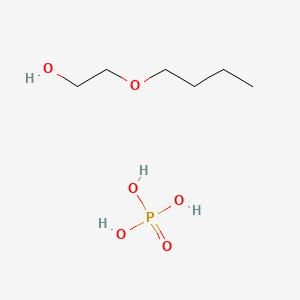

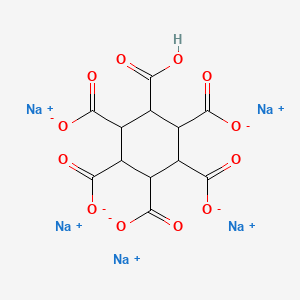

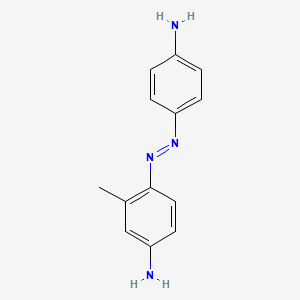

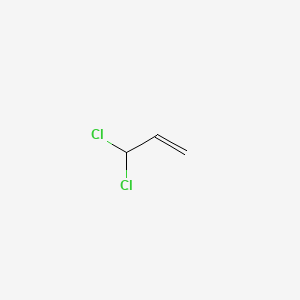

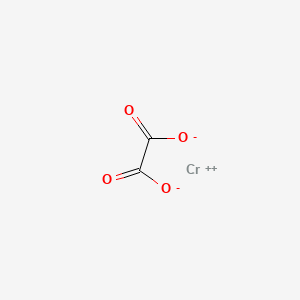

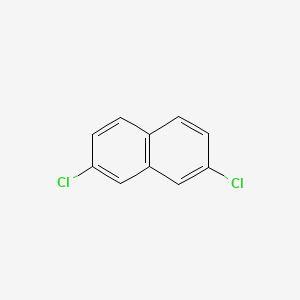

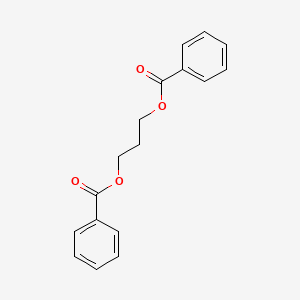

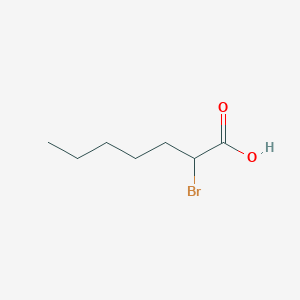

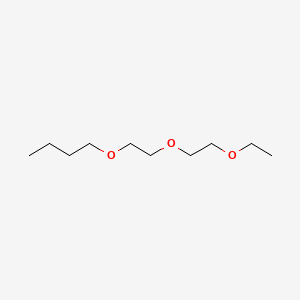

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

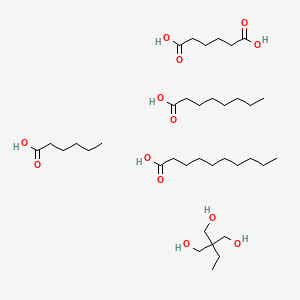

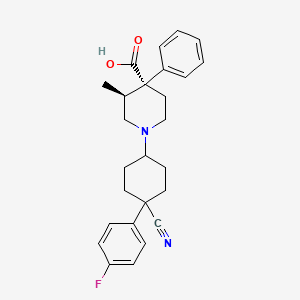

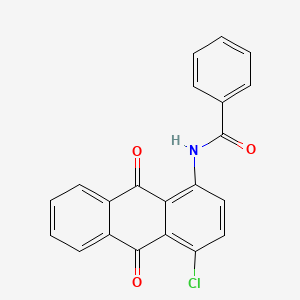

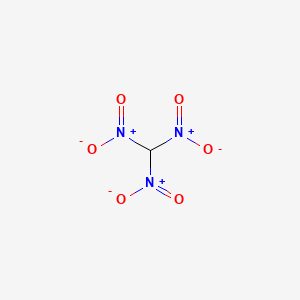

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.